4-Bromobenzyl 4-methoxybenzoate
Description
4-Bromobenzyl 4-methoxybenzoate is an aromatic ester comprising a 4-methoxybenzoate moiety esterified with a 4-bromobenzyl group. Its structure combines electron-donating (methoxy) and electron-withdrawing (bromo) substituents, which influence its physicochemical and biological properties. This suggests that this compound could be synthesized through similar esterification or substitution reactions involving 4-methoxybenzoic acid derivatives and 4-bromobenzyl halides.
Properties
Molecular Formula |
C15H13BrO3 |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-8-4-12(5-9-14)15(17)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 |
InChI Key |
KKCZXBNBXPXQPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoate Esters
The compound’s structural analogs include esters with variations in substituents on the benzyl or benzoate groups. Key examples and their properties are summarized in Table 1.
Key Observations :
- Electron-withdrawing groups (e.g., bromo) enhance thermal stability and may increase reactivity in substitution reactions. For example, lanthanum 4-methoxybenzoate exhibits robust coordination behavior due to the methoxy group’s electron-donating effect .
- Antioxidant activity : Methyl 4-methoxybenzoate outperforms methyl 4-chlorobenzoate and methyl 4-nitrobenzoate in antioxidant assays, suggesting that the methoxy group enhances radical-scavenging capacity .
Coordination Chemistry and Thermal Behavior
4-Methoxybenzoate derivatives are prominent in coordination chemistry. For instance:
- Lithium 4-methoxybenzoate forms zigzag square grid networks via tetrahedral coordination, highlighting the ligand’s ability to bridge metal centers .
- Lanthanum 4-methoxybenzoate undergoes thermal decomposition at elevated temperatures (data inferred from thermogravimetric analysis), with stability influenced by metal-ligand interactions .
Metabolic Pathways
4-Methoxybenzoate esters are susceptible to enzymatic degradation. In Arthrobacter sp., 4-methoxybenzoate O-demethylase catalyzes the demethylation of 4-methoxybenzoate to p-hydroxybenzoate, which is further metabolized via protocatechuate-4,5-dioxygenase .
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